molecular formula C20H21F2NO2 B2479145 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide CAS No. 1091474-27-9

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide

Cat. No.: B2479145
CAS No.: 1091474-27-9
M. Wt: 345.39
InChI Key: PYWJVWOLVJYBMF-UHFFFAOYSA-N
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Description

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide is a synthetic organic compound characterized by the presence of difluoro, methoxyphenyl, and cyclopentyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylmagnesium bromide with cyclopentanone to form the corresponding alcohol, followed by reduction to yield the cyclopentyl intermediate.

    Introduction of the difluoro group: The difluoro group is introduced via a halogen exchange reaction using a suitable fluorinating agent.

    Amidation: The final step involves the reaction of the difluoro intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups play a crucial role in binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluoro-N-butylbenzamide
  • 3,4-difluoro-N-phenylbenzamide
  • 3,4-difluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

3,4-difluoro-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This uniqueness can result in different biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,4-difluoro-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c1-25-16-7-5-15(6-8-16)20(10-2-3-11-20)13-23-19(24)14-4-9-17(21)18(22)12-14/h4-9,12H,2-3,10-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYWJVWOLVJYBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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